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Introduction
Epoxyazadiradione is a prominent tetranortriterpenoid, a class of limonoids, isolated from the

fruits and seeds of the Neem tree (Azadirachta indica). This molecule has garnered significant

interest within the scientific community for its diverse and potent biological activities, including

anti-inflammatory, insecticidal, and notably, anticancer properties. As a derivative of

azadiradione, its unique 14,15-epoxide ring structure is crucial to its chemical reactivity and

therapeutic potential. This guide provides an in-depth overview of the physicochemical

characteristics of Epoxyazadiradione, detailed experimental protocols for its study, and an

exploration of its interaction with key cellular signaling pathways.

Physicochemical Properties
The fundamental physicochemical properties of Epoxyazadiradione are summarized below.

These characteristics are essential for its handling, formulation, and analysis in a research

setting.
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Property Value Source(s)

IUPAC Name

[(1S,2R,4S,6S,7S,10R,11R,16

R,18R)-6-(furan-3-

yl)-1,7,11,15,15-pentamethyl-

5,14-dioxo-3-

oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹

¹,¹⁶]octadec-12-en-18-yl]

acetate

[1]

Synonyms

Nimbinin, 14,15-

Epoxyazadiradione,

Azadiradione 14β,15β-epoxide

[1][2]

CAS Number 18385-59-6 [2]

Molecular Formula C₂₈H₃₄O₆ [1]

Molecular Weight 466.57 g/mol [2]

Appearance White to Off-White Solid [2]

XLogP3-AA 4.2 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
6 [1]

Polar Surface Area 86.1 Å² [1]

Note: Experimental data for melting point and boiling point are not readily available in the

reviewed literature, which is common for complex natural products that may decompose at

elevated temperatures.
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Parameter Details Source(s)

Solubility
DMSO: ≥ 50 mg/mL (107.17

mM)
[3]

In Vivo Formulations

(examples):
[3]

- 10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline (≥

1.25 mg/mL)

- 10% DMSO, 90% Corn Oil (≥

1.25 mg/mL)

Storage (Powder)
-20°C for 3 years; 4°C for 2

years
[3]

Storage (In Solvent)

-80°C for 6 months; -20°C for 1

month (use freshly prepared

solutions for in vivo studies)

[3]

Spectral Data
Spectroscopic analysis is fundamental to the identification and structural elucidation of

Epoxyazadiradione.
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Technique Data Summary Source(s)

Mass Spectrometry (MS)

ESI-MS reveals a prominent

[M+H]⁺ ion at m/z 467.2.

Tandem MS (MS/MS) has

been used to characterize its

fragmentation patterns.

[4]

NMR Spectroscopy

¹H and ¹³C NMR spectra are

typically recorded in

deuterated chloroform (CDCl₃)

on spectrometers operating at

frequencies such as 400 MHz

for proton and 100 MHz for

carbon nuclei. These spectra

confirm the complex polycyclic

structure.

[4][5]

Infrared (IR) Spectroscopy

The IR spectrum is

characterized by absorption

bands corresponding to its

functional groups: epoxide C-

O-C stretching (approx. 830-

950 cm⁻¹ and 1260 cm⁻¹),

C=O stretching from the

ketone and acetate groups

(approx. 1710-1740 cm⁻¹), and

C-O stretching of the ester.

[6]

UV-Visible (UV-Vis)

Spectroscopy

HPLC analysis utilizes a

detection wavelength of 230

nm, indicating a significant UV

absorbance maximum in this

region, likely attributable to the

α,β-unsaturated ketone

chromophore.

[4]
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The following sections detail methodologies commonly employed in the research of

Epoxyazadiradione, from its extraction to the assessment of its biological activity.

Isolation and Purification Protocol
Epoxyazadiradione is typically isolated from the fruits of Azadirachta indica. A common

workflow involves solvent extraction followed by chromatographic purification.

Extraction: Ripe, fresh neem fruits are macerated and soaked in a solvent such as acetone.

The resulting extract is concentrated under vacuum.

Solvent Partitioning: The crude extract is washed with a non-polar solvent like hexane to

remove lipids and other non-polar impurities.

Chromatographic Purification: The remaining extract is subjected to column chromatography

on silica gel.

Stationary Phase: Silica gel (40–60 µm).

Mobile Phase: A gradient of ethyl acetate in hexane is used as the eluent, with increasing

polarity.

Automation: This process can be expedited and scaled using Medium Pressure Liquid

Chromatography (MPLC) systems.

Purity Analysis: The purity of the isolated fractions is confirmed using High-Performance

Liquid Chromatography (HPLC) and the structure is verified by spectroscopic methods

(NMR, MS).[4]

Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric method used to assess the cytotoxic effects of

Epoxyazadiradione on cancer cell lines.

Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231, PANC-1) are seeded into 96-well

plates at an optimized density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight

in a CO₂ incubator at 37°C.
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Compound Treatment: Cells are treated with varying concentrations of Epoxyazadiradione
(typically dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24,

48, or 72 hours). Control wells receive vehicle (DMSO) only.

MTT Addition: Following incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is

added to each well.

Formazan Formation: The plates are incubated for an additional 1-4 hours, allowing viable

cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan

crystals.

Solubilization: The culture medium is carefully removed, and an organic solvent (e.g., 100-

200 µL of DMSO) is added to each well to dissolve the formazan crystals.

Absorbance Reading: The plate is shaken for approximately 10-15 minutes in the dark to

ensure complete dissolution, and the absorbance is measured on a plate reader at a

wavelength between 540 and 595 nm.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated

control cells.

Western Blot Analysis of the PI3K/Akt Pathway
Western blotting is used to investigate the effect of Epoxyazadiradione on the expression and

phosphorylation status of proteins within specific signaling cascades.

Cell Lysis: After treatment with Epoxyazadiradione, cells are washed with cold PBS and

lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The total protein concentration in the cell lysates is determined using

a standard method, such as the BCA assay, to ensure equal loading.

SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated by size via sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or

PVDF membrane.

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or

BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C

with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt

(Ser473), total PI3K, etc.).

Secondary Antibody and Detection: The membrane is washed and incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis: The intensity of the bands is quantified using densitometry software, allowing for a

comparison of protein levels between treated and untreated samples.

Signaling Pathways and Biological Activity
Epoxyazadiradione exerts its anticancer effects by modulating multiple critical cellular

signaling pathways, primarily the PI3K/Akt pathway and the NF-κB pathway.

Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and angiogenesis,

and it is frequently hyperactivated in cancer. Epoxyazadiradione has been shown to suppress

this pathway, leading to a cascade of anti-tumorigenic events:

Induction of Apoptosis: By inhibiting PI3K/Akt signaling, Epoxyazadiradione promotes

mitochondrial-dependent apoptosis. This is characterized by the upregulation of the pro-

apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Cell Cycle Arrest: It can inhibit cell cycle progression by downregulating key regulatory

proteins such as cyclin A2 and cyclin-dependent kinase 2 (CDK2).

Anti-Angiogenic and Anti-Metastatic Effects: The compound reduces the expression of pro-

angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix

metalloproteinase-9 (MMP-9), which are crucial for tumor growth and invasion.
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Below is a diagram illustrating the inhibitory effect of Epoxyazadiradione on the PI3K/Akt

signaling cascade.
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Click to download full resolution via product page

Caption: Inhibition of the PI3K/Akt pathway by Epoxyazadiradione.

Inhibition of NF-κB Nuclear Translocation
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA,

cytokine production, and cell survival. In many cancers, NF-κB is constitutively active and

promotes chronic inflammation and cell proliferation. Epoxyazadiradione has been

demonstrated to inhibit the nuclear translocation of NF-κB in human cervical cancer cells,

thereby preventing it from activating pro-survival and pro-inflammatory genes. This action

contributes significantly to its overall anticancer and anti-inflammatory profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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